molecular formula C6H13Cl3O2Si B3132191 Trichloro[3-(2-methoxyethoxy)propyl]silane CAS No. 36493-41-1

Trichloro[3-(2-methoxyethoxy)propyl]silane

Cat. No.: B3132191
CAS No.: 36493-41-1
M. Wt: 251.6 g/mol
InChI Key: DGTBKVZURRVYSG-UHFFFAOYSA-N
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Description

Contextualization within Organosilane Chemistry

Organosilanes are a class of organosilicon compounds that feature at least one stable silicon-carbon (Si-C) bond. aip.org These compounds are fundamentally hybrid in nature, combining the properties of both inorganic and organic materials in a single molecule. researchgate.net The general structure, often represented as R-SiX₃, consists of an organic group (R) that can interact with organic polymers and a hydrolyzable group (X), such as chloro or alkoxy groups, that can react with inorganic surfaces. researchgate.net

Significance of the Methoxyethoxypropyl Functionality in Silane (B1218182) Architectures

The organic functional group dictates the specific properties and applications of an organosilane. In Trichloro[3-(2-methoxyethoxy)propyl]silane, this group is the 3-(2-methoxyethoxy)propyl chain (CH₃OCH₂CH₂OCH₂CH₂CH₂-). The inclusion of ether linkages in the organic chain imparts several significant characteristics.

Flexibility and Spacing : The polyether chain provides rotational flexibility, which is a desirable trait in materials like sealants and adhesives where movement and elasticity are required. turkchem.net This flexible chain acts as a spacer, physically separating the inorganic substrate from the organic matrix, which can influence the mechanical properties of the final material.

Polarity and Solubility : The oxygen atoms in the ether linkages increase the polarity of the organic chain and provide sites for hydrogen bonding and dipolar interactions. This can enhance the solubility and dispersibility of the silane in more polar organic solvents or polymer systems. researchgate.net Silanes featuring polyether groups can exhibit amphiphilic properties, possessing both hydrophilic (ether) and hydrophobic (siloxane) characteristics. nih.gov

Coordination and Interaction : The ether oxygen atoms are Lewis basic sites, capable of coordinating with metal ions. This property can be leveraged in applications such as surface treatments for metals or the formulation of specialized coatings.

The combination of a flexible, polar organic chain with a highly reactive silicon center allows for the creation of functional surfaces with tailored properties.

Academic Research Landscape of Trichlorosilanes

The academic study of trichlorosilanes is predominantly focused on their application in surface science and materials chemistry. A major area of research is the formation of self-assembled monolayers (SAMs) on various substrates. The high reactivity of the trichlorosilyl (B107488) group facilitates the covalent grafting of these molecules onto surfaces containing hydroxyl groups. researchgate.net

Research in this field investigates how the structure of the organic functional group influences the packing density, thickness, and surface energy of the resulting monolayer. researchgate.net Scientists study these modified surfaces to control properties like wettability (hydrophobicity or hydrophilicity), adhesion, and biocompatibility. researchgate.net Functional trichlorosilanes are employed to create precisely engineered surfaces for applications in microelectronics, biomedical devices, and specialized coatings. researchgate.netresearchgate.net The study of silanes with linear substituents, for example, has shown the formation of denser structures with greater stability. researchgate.net The overarching goal is to understand the relationship between the molecular structure of the silane and the macroscopic properties of the modified material, enabling the design of advanced, high-performance hybrid materials.

Data on Related Silane Compounds

PropertyTrichloro(propyl)silane evitachem.comTrimethoxy-[3-(2-methoxyethoxy)propyl]silane chemicalbook.comInferred Properties for this compound
CAS Number 141-57-165994-07-2Not Found
Molecular Formula C₃H₇Cl₃SiC₉H₂₂O₅SiC₆H₁₃Cl₃O₂Si
Molecular Weight (g/mol) 177.53238.35~263.65 (Calculated)
Boiling Point 124 °CNot FoundExpected to be higher than Trichloro(propyl)silane due to increased molecular weight and polarity.
Density 1.20 g/cm³1.076 g/cm³Likely intermediate between the two analogues.
Key Reactive Group Trichlorosilyl (-SiCl₃)Trimethoxysilyl (-Si(OCH₃)₃)Trichlorosilyl (-SiCl₃)
Reactivity with Water Immediate, vigorous hydrolysisSlow reaction with moistureExpected to be highly reactive, similar to Trichloro(propyl)silane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro-[3-(2-methoxyethoxy)propyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13Cl3O2Si/c1-10-4-5-11-3-2-6-12(7,8)9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTBKVZURRVYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36493-41-1
Details Compound: Poly(oxy-1,2-ethanediyl), α-methyl-ω-[3-(trichlorosilyl)propoxy]-
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-[3-(trichlorosilyl)propoxy]-
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DSSTOX Substance ID

DTXSID90784584
Record name Trichloro[3-(2-methoxyethoxy)propyl]silane
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Molecular Weight

251.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36493-41-1, 361455-81-4
Record name Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-[3-(trichlorosilyl)propoxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro[3-(2-methoxyethoxy)propyl]silane
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Record name 2-[Methoxy(polyethyleneoxy)propyl]trichlorosilane
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Synthesis and Synthetic Methodologies of Trichloro 3 2 Methoxyethoxy Propyl Silane

Precursor Selection and Design for Trichloro[3-(2-methoxyethoxy)propyl]silane Production

The successful synthesis of this compound hinges on the appropriate selection of two key precursors: a hydrosilane and an unsaturated ether.

The primary hydrosilane precursor is trichlorosilane (B8805176) (HSiCl₃) . Its selection is dictated by the desired trichlorosilyl (B107488) functionality in the final product, which is crucial for subsequent chemical modifications, such as hydrolysis and condensation reactions to form siloxane networks. The high reactivity of the Si-Cl bonds makes it a versatile intermediate.

The unsaturated precursor is 3-(2-methoxyethoxy)propene , also known as allyl 2-methoxyethyl ether. The design of this molecule is critical as it directly introduces the desired 3-(2-methoxyethoxy)propyl group to the silicon atom. The terminal allyl group (C=C-C) provides a reactive site for the hydrosilylation reaction, while the ether linkage and methoxy (B1213986) group offer specific solubility and reactivity characteristics to the final product. The presence of the ether oxygen can influence the catalytic activity and may require careful selection of the catalyst to avoid side reactions.

The selection of these precursors is based on their commercial availability and the efficiency of their reaction to form the desired product with high selectivity, minimizing the formation of byproducts.

Hydrosilylation Reactions in this compound Synthesis

Hydrosilylation is the cornerstone of this compound synthesis. The reaction involves the addition of the Si-H bond of trichlorosilane to the carbon-carbon double bond of 3-(2-methoxyethoxy)propene. This process is almost exclusively mediated by transition metal catalysts to achieve practical reaction rates and selectivities. The general reaction is as follows:

CH₂(OCH₃)CH₂OCH₂CH=CH₂ + HSiCl₃ → CH₂(OCH₃)CH₂O(CH₂)₃SiCl₃

The regioselectivity of the addition is a critical aspect, with the anti-Markovnikov product (β-adduct) being the desired isomer, where the silicon atom attaches to the terminal carbon of the double bond.

Catalytic Systems for Efficient Hydrosilylation

A variety of transition metal complexes have been explored as catalysts for hydrosilylation reactions. The choice of catalyst is paramount in controlling the reaction's efficiency, selectivity, and rate.

Platinum complexes are the most widely used and commercially important catalysts for hydrosilylation reactions due to their high activity and productivity. tandfonline.com

Speier's Catalyst (H₂PtCl₆) : Historically one of the first and most common hydrosilylation catalysts, hexachloroplatinic acid, often dissolved in isopropanol, is highly effective. However, it can sometimes lead to side reactions like isomerization of the olefin. psu.edu

Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) : This catalyst is highly soluble in common organic solvents and exhibits excellent catalytic activity at low concentrations. scirp.orgresearchgate.net It is often preferred for its high efficiency and selectivity. scirp.org Studies on the hydrosilylation of various functionalized alkenes have demonstrated its excellent performance in terms of yield and selectivity. researchgate.net

Table 1: Performance of Platinum Catalysts in Hydrosilylation of Allylic Derivatives

CatalystSubstrateHydrosilylating AgentConversion (%)β-Adduct Selectivity (%)Reference
Karstedt's CatalystAllylbenzene1,1,3,3-Tetramethyldisiloxane96>99 scirp.org
Platinum BlackAllylbenzene1,1,3,3-Tetramethyldisiloxane94>99 scirp.org
Karstedt's Catalyst1-Allyl-4-methylbenzene1,1,3,3-Tetramethyldisiloxane98Not specified scirp.org
Karstedt's Catalyst1-Allyl-4-(trifluoromethyl)benzene1,1,3,3-Tetramethyldisiloxane5096.1 scirp.org

Ruthenium complexes have emerged as promising alternatives to platinum catalysts, often exhibiting unique selectivity and functional group tolerance. sci-hub.rursc.org For the hydrosilylation of allyl-functionalized poly(ethylene glycol) (PEG) derivatives, which are structurally similar to 3-(2-methoxyethoxy)propene, a ruthenium catalyst, [RuCl₂(nbd)]n, has been shown to provide the desired hydrosilylated products in good to excellent yields with high selectivity. sci-hub.ru This suggests that the ether linkage in the substrate may play a role in coordinating with the ruthenium center, thereby enhancing selectivity. sci-hub.ru

Cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, have also been shown to catalyze the hydrosilylation of a wide range of alkynes, demonstrating the versatility of ruthenium-based systems. nih.gov While this is for alkynes, it points to the potential of such catalysts for olefin hydrosilylation as well.

Table 2: Performance of a Ruthenium Catalyst in the Hydrosilylation of Allyl-Functionalized PEG Derivatives

CatalystSubstrateHydrosilylating AgentYield (%)Reference
[RuCl₂(nbd)]nAllyl-functionalized PEGHSi(OMe)₃>99 sci-hub.ru

In the quest for more economical and sustainable catalytic systems, first-row transition metals such as iron, cobalt, and nickel have garnered significant attention. researchgate.netnih.gov

Iron-Based Catalysts : Iron complexes bearing ketimine-type iminobipyridine ligands have been shown to be effective catalysts for the hydrosilylation of olefins with various silanes. bohrium.comresearchgate.net These systems offer a low-cost alternative to precious metal catalysts. bohrium.com

Cobalt-Based Catalysts : Cobalt complexes, particularly those with terpyridine derivatives as ligands, have been developed for the smooth hydrosilylation of olefins under mild conditions. researchgate.net Acylenolato cobalt(III) hydrides have also demonstrated excellent catalytic activity and high selectivity. rsc.org

Nickel-Based Catalysts : Nickel complexes, including (salicylaldiminato)methylnickel and α-diimine nickel catalysts, have been successfully employed for the hydrosilylation of various olefins. princeton.edursc.org These catalysts can be highly active and exhibit excellent selectivity for monohydrosilylation. rsc.org

While these base-metal catalysts have shown promise for general olefin hydrosilylation, their specific application and efficacy for the synthesis of this compound require further investigation.

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield of this compound and minimize the formation of byproducts, careful optimization of reaction parameters is crucial. Key parameters include:

Temperature : Hydrosilylation reactions are typically exothermic. The reaction temperature needs to be controlled to prevent side reactions, such as olefin isomerization or catalyst decomposition. For platinum-catalyzed reactions, temperatures can range from ambient to elevated, often between 40°C and 100°C. scirp.orgevitachem.com

Catalyst Concentration : The catalyst loading is a critical factor influencing the reaction rate and cost-effectiveness. Typically, very low concentrations of platinum-group metal catalysts are sufficient (in the ppm range).

Molar Ratio of Reactants : The stoichiometry of the hydrosilane to the olefin can affect the reaction outcome. A slight excess of one reactant may be used to ensure complete conversion of the other.

Reaction Time : The duration of the reaction is optimized to ensure complete conversion while minimizing the potential for side reactions or product degradation.

Solvent : While some hydrosilylation reactions can be performed neat, the use of a solvent can help to control the reaction temperature and facilitate mixing. The choice of solvent can also influence catalyst activity and stability.

A comprehensive study on the influence of experimental parameters on hydrosilylation side reactions of allyl polyethers highlighted the importance of a multifactorial approach to optimization. specificpolymers.com This methodology can lead to a better understanding and control of the hydrosilylation reaction, ultimately improving the yield and purity of the desired product. specificpolymers.com

Temperature and Pressure Effects

The reaction temperature is a critical parameter in the synthesis of this compound, significantly influencing the reaction rate and the prevalence of side reactions. While specific data for this exact compound is not extensively published, information from analogous hydrosilylation reactions of allyl compounds with trichlorosilane suggests a carefully controlled thermal environment is necessary. evitachem.com

Generally, these reactions are conducted at temperatures ranging from ambient conditions to around 150°C. Lower temperatures can lead to impractically slow reaction rates, while excessively high temperatures can promote undesirable side reactions such as the isomerization of the allyl ether, cleavage of the ether bond, or catalyst decomposition. For similar industrial hydrosilylation processes, a temperature range of 80-120°C is often employed to achieve a balance between reaction speed and product selectivity.

The reaction is typically carried out at atmospheric pressure. The use of elevated pressure is not commonly reported for this type of hydrosilylation and is generally not required to achieve high yields.

Table 1: General Temperature Effects on Hydrosilylation Reactions

Temperature RangePotential Outcomes
< 50°CSlow reaction rate, potentially incomplete conversion.
50°C - 120°COptimal range for many platinum-catalyzed hydrosilylations, balancing reaction rate and selectivity.
> 120°CIncreased risk of side reactions, such as isomerization of the olefin, and potential for catalyst decomposition.
Influence of Reaction Solvents

The hydrosilylation of allyl 2-methoxyethyl ether with trichlorosilane can be performed with or without a solvent. The choice of solvent can impact reaction kinetics, temperature control, and the solubility of the catalyst. An ideal solvent should be inert under the reaction conditions, meaning it does not react with the reactants, products, or catalyst.

For analogous hydrosilylation reactions, a variety of aprotic solvents have been utilized. These include aromatic hydrocarbons like toluene (B28343) and xylene, which are effective at dissolving the reactants and catalyst and can facilitate heat transfer. Chlorinated solvents are generally avoided due to potential side reactions with the trichlorosilane. The use of a solvent can also help to dilute the reactants, which can be advantageous in controlling the reaction exotherm, particularly on a large scale.

In many industrial applications, to maximize process efficiency and minimize waste, the reaction is often carried out neat (without a solvent). This approach simplifies product purification as there is no solvent to be removed.

Table 2: Common Solvents in Hydrosilylation and Their Potential Impact

SolventPotential AdvantagesPotential Disadvantages
TolueneGood solubility for reactants and catalysts; aids in temperature control.Requires removal during purification; environmental and safety considerations.
XyleneSimilar to toluene but with a higher boiling point, allowing for higher reaction temperatures.More difficult to remove than toluene; environmental and safety considerations.
HexaneInert and easy to remove due to low boiling point.Lower solubility for some catalysts.
No Solvent (Neat)High reactant concentration, simplified purification, reduced waste.Can be difficult to control the reaction exotherm, especially on a large scale.
Stoichiometric Ratios of Reactants

The stoichiometry of the reactants, specifically the molar ratio of allyl 2-methoxyethyl ether to trichlorosilane, is a key factor in maximizing the yield of the desired product and minimizing the formation of byproducts. In many hydrosilylation reactions, a slight excess of the olefin (allyl 2-methoxyethyl ether in this case) is used to ensure complete consumption of the more valuable silane (B1218182).

However, an excess of trichlorosilane can also be employed to drive the reaction to completion, although this can lead to challenges in purification, as the unreacted trichlorosilane must be removed from the product. The optimal stoichiometric ratio is often determined empirically to balance high conversion with ease of purification and cost-effectiveness. A molar ratio of allyl ether to trichlorosilane in the range of 1:1 to 1:1.2 is common in similar industrial processes.

Alternative Synthetic Pathways

While the direct hydrosilylation of allyl 2-methoxyethyl ether with trichlorosilane is the most prevalent synthetic route, other theoretical pathways could be considered, though they are less common in industrial practice.

One potential alternative involves a Grignard-based synthesis. This would entail the formation of a Grignard reagent from a halogenated propoxy-2-methoxyethane, which would then react with silicon tetrachloride. However, this multi-step synthesis is generally more complex and less atom-economical than direct hydrosilylation.

Another conceivable route could be the etherification of 3-chloropropyltrichlorosilane (B1580857) with 2-methoxyethanol. This would involve the nucleophilic substitution of the chlorine atom on the propyl chain. This approach, however, introduces additional synthetic steps and potential for side reactions.

Strategies for Enhanced Purity and Scalable Production

For industrial applications, achieving high purity of this compound is crucial. The primary method for purification is fractional distillation under reduced pressure. This technique is effective in separating the desired product from unreacted starting materials, lower-boiling byproducts, and catalyst residues. The significant difference in boiling points between the product and potential impurities, such as unreacted trichlorosilane, facilitates this separation.

To enhance the purity of the final product, several strategies can be employed during the synthesis and workup:

Catalyst Selection and Optimization: The choice of catalyst can significantly impact the formation of byproducts. Modern, highly selective catalysts, such as certain rhodium complexes, can offer higher yields of the desired isomer and reduce the formation of unwanted side products. nih.govnih.gov

Reaction Condition Control: Precise control of temperature, pressure, and reactant addition rates can minimize side reactions. For instance, slow, controlled addition of one reactant to the other can help manage the reaction exotherm and prevent localized overheating.

Post-reaction Treatment: Before distillation, the crude product may be treated to remove catalyst residues. This can involve filtration through a solid adsorbent or a chemical treatment to precipitate the catalyst.

For scalable production, a continuous process in a packed-bed reactor containing a supported catalyst can be advantageous over a batch process. This approach can offer better control over reaction parameters, improved heat management, and higher throughput. The use of a heterogeneous catalyst also simplifies the separation of the catalyst from the product stream.

Table 3: Summary of Strategies for Purity and Scalability

StrategyObjectiveKey Considerations
Fractional DistillationRemoval of volatile impurities and unreacted starting materials.Requires vacuum to prevent thermal degradation of the product.
Catalyst OptimizationIncrease selectivity and reduce byproduct formation.Cost and availability of the catalyst.
Process ControlMinimize side reactions and ensure consistent product quality.Requires precise monitoring of temperature and addition rates.
Continuous ProcessingImprove efficiency and throughput for large-scale production.Higher initial investment in equipment.

Chemical Reactivity and Mechanistic Aspects of Trichloro 3 2 Methoxyethoxy Propyl Silane

Hydrolysis of Trichlorosilyl (B107488) Groups

The initial and most critical step in the reaction of Trichloro[3-(2-methoxyethoxy)propyl]silane is the hydrolysis of the silicon-chlorine (Si-Cl) bonds. This process involves the substitution of the chloro groups with hydroxyl (OH) groups from water, converting the trichlorosilyl group into a silanetriol group (-Si(OH)₃).

Table 1: Stepwise Hydrolysis of this compound
StepReactionDescription
1R-SiCl₃ + H₂O → R-SiCl₂(OH) + HClFirst chlorine atom is replaced by a hydroxyl group.
2R-SiCl₂(OH) + H₂O → R-SiCl(OH)₂ + HClSecond chlorine atom is replaced by a hydroxyl group.
3R-SiCl(OH)₂ + H₂O → R-Si(OH)₃ + HClThird and final chlorine atom is replaced, forming the silanetriol.

The hydrolysis of trichlorosilanes is known to be an extremely rapid and exothermic process. evitachem.com Unlike alkoxysilanes, which often require catalysts and controlled conditions for efficient hydrolysis, trichlorosilanes react almost instantaneously upon contact with moisture. evitachem.comgelest.com The high reactivity is attributed to the excellent leaving group ability of the chloride ion and the polarity of the Si-Cl bond.

For most organosilanes, pH is a critical factor controlling the relative rates of hydrolysis and condensation. unm.eduuc3m.es Hydrolysis is generally catalyzed by both acids and bases, with the minimum rate occurring at a neutral pH of around 7. unm.eduafinitica.com

However, in the case of this compound, the reaction's dependence on the initial pH of the solution is less pronounced. As the hydrolysis immediately generates hydrochloric acid, the reaction medium rapidly becomes acidic, irrespective of the starting pH. evitachem.com This self-generated acidic environment ensures that the hydrolysis proceeds quickly. The acid-catalyzed mechanism involves the protonation of a chlorine atom, making the silicon center even more electrophilic and susceptible to attack by water. gelest.comunm.edu

The stoichiometry of the water-to-silane ratio is a determining factor in the reaction outcome. For complete hydrolysis to the silanetriol, a minimum of three moles of water for every mole of trichlorosilane (B8805176) is required.

High Water Ratio: An excess of water ensures rapid and complete hydrolysis, leading to a solution rich in monomeric silanetriol species (R-Si(OH)₃). researchgate.netcsic.es While hydrolysis is fast, high water content can delay the onset of self-condensation reactions. researchgate.netcsic.es

Stoichiometric or Sub-Stoichiometric Water Ratio: When the amount of water is limited, the hydrolysis and condensation reactions become highly competitive. A partially hydrolyzed species can readily react with another silane (B1218182) molecule (hydrolyzed or unhydrolyzed) to form a siloxane bond. This can lead directly to the formation of oligomers without the complete formation of the monomeric silanetriol intermediate. google.com

Condensation Reactions and Siloxane Bond Formation

Following hydrolysis, the resulting silanol (B1196071) groups (-Si-OH) are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si). nih.govnih.govwikipedia.org This process is the foundation for the formation of oligomeric and polymeric structures. Condensation can occur through two primary pathways:

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O. nih.gov

Alcohol-producing condensation (more relevant for alkoxysilanes): ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH. nih.gov

For the silanetriol derived from this compound, the water-producing pathway is dominant.

The silanetriol molecules are unstable and begin to condense almost immediately after they are formed. oecd.org The initial condensation steps involve two silanol molecules reacting to form a dimer, which contains a single siloxane bond. This dimer can then react with other monomers or dimers, leading to the formation of linear, branched, or cyclic oligomeric siloxanes. mdpi.comresearchgate.netcfmats.com The specific structure of these oligomers is influenced by reaction conditions such as concentration, temperature, and the presence of catalysts. google.com

The trifunctional nature of the [3-(2-methoxyethoxy)propyl]silanetriol (B14505471) molecule, with its three reactive hydroxyl groups, is key to the formation of a complex, three-dimensional network. As the oligomers grow, they can interconnect, leading to extensive crosslinking. mdpi.commdpi.comresearchgate.net This process, known as gelation, results in a significant increase in viscosity as a continuous polysiloxane network spans the entire volume of the reaction. researchgate.net The final product is a solid, highly crosslinked polymer (a silicone resin) where the organic 3-(2-methoxyethoxy)propyl groups are pendant from the inorganic siloxane backbone.

Catalysis in Condensation Reactions

The condensation of silanols, formed from the initial hydrolysis of this compound, into siloxane (Si-O-Si) polymers is a critical step that can be significantly accelerated by catalysts. adhesivesmag.com The polymerization process for organosilanes involves two primary reactions: the hydrolysis of the reactive groups attached to silicon (in this case, chloro groups) and the subsequent condensation of the resulting silanol groups. adhesivesmag.com These reactions can be catalyzed by acids, bases, and various metal compounds. adhesivesmag.com

Organotin compounds, for instance, have been widely used and are very effective catalysts for these systems. adhesivesmag.com The catalytic mechanism for a tin compound typically begins with its own hydrolysis to form an organotin hydroxide (B78521), which is the active catalytic species. This hydroxide then reacts with a silane to form an organotin silanolate. This intermediate readily reacts with water or other silanol groups to produce siloxane linkages, regenerating the organotin hydroxide catalyst in the process. adhesivesmag.com

While specific catalytic studies for this compound are not extensively detailed in the provided context, the general principles of silane catalysis apply. The choice of catalyst—acidic, basic, or metallic—influences not only the rate of condensation but also the structure of the resulting polymer. nih.gov For example, in an acidic medium, protonated silanols tend to condense with the least acidic silanol groups, leading to less branched polymer clusters. nih.gov Conversely, in alkaline conditions, deprotonated silanols attack more acidic silanols, resulting in more branched and condensed structures. nih.govmdpi.com

Catalyst TypeGeneral Effect on CondensationResulting Polymer Structure
Acid Accelerates condensationTends to be less branched
Base Accelerates condensationTends to be more branched
Organometallic (e.g., Organotin) Highly effective accelerationCan be tailored by catalyst design

Polymerization Mechanisms of Silane Monomers

The polymerization of organosilane monomers like this compound is a complex process that proceeds through hydrolysis and condensation steps. spast.org Initially, the highly reactive trichloro-silyl group (SiCl₃) undergoes rapid hydrolysis upon exposure to water, replacing the chlorine atoms with hydroxyl groups to form a reactive silanetriol intermediate, propylsilanetriol, and hydrochloric acid. evitachem.com These silanol groups are highly reactive and subsequently condense with each other to form stable siloxane (Si-O-Si) bonds, releasing water in the process. spast.orgscispace.com This condensation reaction builds the polymer backbone.

SN1-Si vs. SN2-Si Pathways in Organosilane Polymerization

The precise mechanism of nucleophilic substitution at the silicon atom during polymerization has been a subject of study. Two primary pathways are considered: the SN1-Si (unimolecular nucleophilic substitution at silicon) and the SN2-Si (bimolecular nucleophilic substitution at silicon) mechanisms.

Historically, the polymerization of silanes was widely assumed to proceed via an SN2-Si mechanism. nih.govmdpi.com In this pathway, a nucleophile (like a hydroxide ion or a deprotonated silanol) attacks the silicon center, forming a pentacoordinate intermediate or transition state before the leaving group departs. nih.gov This bimolecular process is influenced by steric hindrance around the silicon atom.

However, more recent computational chemistry studies have suggested that the SN1-Si reaction mechanism may be more favorable under certain conditions. nih.govmdpi.com The SN1-Si pathway would involve the dissociation of a leaving group to form a transient, positively charged, tricoordinate silicon species (a silicocation), which is then rapidly attacked by a nucleophile. It is now thought that the operative mechanism is highly dependent on the pH of the reaction medium. nih.govmdpi.com

Alkaline Media : The polymerization reaction is believed to occur through an SN2-Si mechanism, where nucleophilic hydroxyl or deprotonated silanol groups attack the silicon atom. nih.gov

Neutral and Acidic Media : The SN1-Si mechanism is considered more favorable. nih.govmdpi.com

Reaction MediumDominant PathwayMechanistic Feature
AlkalineSN2-Si Bimolecular attack by a nucleophile, forming a pentacoordinate intermediate. nih.gov
Neutral / AcidicSN1-Si Unimolecular dissociation to a silicocation intermediate, followed by nucleophilic attack. nih.govmdpi.com

Control over Polymer Structure and Morphology via Reaction Conditions

The final structure and morphology of the polysiloxane derived from this compound can be precisely controlled by manipulating various reaction conditions. Because it is a trifunctional silane (having three reactive chloro groups), it can form crosslinked oligomers and polymers. mdpi.com Key factors that govern the polymerization kinetics and resulting polymer architecture include the water-to-silane ratio, pH, catalyst, temperature, and solvent. mdpi.comspast.org

The water/silane ratio is a critical parameter. Stoichiometrically, a ratio of 1.5 is required for the complete hydrolysis of a trifunctional silane. nih.gov This ratio not only affects the hydrolysis kinetics but also directly controls the structure of the resulting oligomers, influencing the distribution of linear, monocyclic, and bicyclic structures. mdpi.com Increasing the water content generally favors the formation of more condensed cyclic species over linear ones. mdpi.com

The pH of the reaction medium , as discussed, determines the catalytic pathway (acidic vs. basic) and the mechanistic route (SN1-Si vs. SN2-Si), which in turn dictates the degree of branching in the polymer. nih.govmdpi.com Temperature also plays a significant role, as the hydrolysis and condensation reactions are typically endothermic, meaning higher temperatures generally increase the reaction rates according to the Arrhenius equation. mdpi.com

Reaction ConditionInfluence on Polymer Structure
Water/Silane Ratio Controls oligomer shapes and distribution; higher ratios can favor cyclic over linear structures. mdpi.com
pH (Catalyst) Influences branching; acidic conditions lead to less branched clusters, while alkaline conditions promote more branched structures. nih.gov
Temperature Affects reaction rates of hydrolysis and condensation; higher temperatures generally speed up polymerization. mdpi.com
Solvent Affects solubility of reactants and intermediates, which can influence reaction rates and phase separation. mdpi.com

Role and Influence of the Methoxyethoxy Moiety on Reactivity

The methoxyethoxy group is relatively flexible and contains ether linkages. These ether oxygens can introduce several effects:

Inductive Effects : The electron-withdrawing nature of the oxygen atoms can have a minor inductive effect on the silicon center, potentially influencing the rate of hydrolysis.

Solubility and Compatibility : This organic moiety enhances the compatibility of the silane with organic polymers and solvents, which is a key function of coupling agents. mdpi.com It can affect the solubility of the monomer in the reaction medium, which in turn can influence polymerization kinetics. mdpi.com

Intermolecular Interactions : The ether groups are capable of forming hydrogen bonds, which can influence how the molecules orient themselves at interfaces or interact with solvents and catalysts.

Steric Hindrance : While not exceptionally bulky, the length and flexibility of the propyl chain and the methoxyethoxy group contribute to the steric environment around the silicon atom. This can affect the rate of condensation reactions, particularly if the mechanism is SN2-Si, where steric crowding at the transition state is a significant factor. nih.gov

Compared to a simple alkyl group like a propyl group, the methoxyethoxy moiety provides different polarity and potential for hydrogen bonding, which can alter the silane's behavior in solution and its interaction with surfaces, a critical aspect of its function as a coupling agent. smolecule.com

Inability to Generate Article on this compound Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific, verifiable research data available for the chemical compound This compound to generate the requested article. The strict requirement to focus solely on this compound and to include detailed, data-driven research findings for each specified subsection cannot be met.

Searches for this specific trichlorosilane derivative did not yield dedicated studies detailing its use in the formation of self-assembled monolayers, specific metrics on surface wettability modifications, quantitative data on interfacial adhesion enhancement in hybrid materials, or its application in the functionalization of nanoparticles.

The available literature extensively covers related compounds, such as the trimethoxy analogue (Trimethoxy[3-(2-methoxyethoxy)propyl]silane) and other trichlorosilanes with different organic functionalities (e.g., alkyl or fluoroalkyl chains). While the general principles of silane chemistry—hydrolysis, condensation, and surface binding—are well-documented for these related molecules, extrapolating these findings to this compound without direct experimental evidence would violate the core instruction to provide scientifically accurate and specific content.

Generating an article under these constraints would lead to a document based on speculation rather than factual, cited research, and would fail to meet the required standards of detail and accuracy for each outlined section. Therefore, the creation of the requested article focusing solely on this compound is not feasible at this time.

Advanced Applications of Trichloro 3 2 Methoxyethoxy Propyl Silane in Materials Science

Surface Engineering and Interface Science Applications

Interfacial Modification in Organic Electronic Devices

Trichloro[3-(2-methoxyethoxy)propyl]silane can be applied as an interfacial modifier in a similar fashion. The trichlorosilyl (B107488) head group can anchor the molecule to oxide surfaces like indium tin oxide (ITO) or titanium dioxide (TiO₂), common components in organic electronics. The outward-projecting 3-(2-methoxyethoxy)propyl tail group would then define the properties of the new interface. This specific functional group, with its ether linkages, could improve the wettability and adhesion of subsequently deposited organic layers, potentially reducing interfacial defects and improving charge transport across the interface.

Polymeric and Composite Materials Development

This compound serves as a quintessential silane (B1218182) coupling agent, a class of compounds essential for the production of high-performance composite materials.

This compound as a Silane Coupling Agent in Composites

Silane coupling agents are bifunctional molecules with the general structure Y-R-Si-X₃. The 'X' represents a hydrolyzable group, which in this case is chlorine (Cl). The 'Si-Cl₃' end of this compound reacts with inorganic materials like glass, minerals, and metal oxides. The 'Y-R-' group is an organofunctional moiety that is compatible with an organic polymer matrix; here, it is the 3-(2-methoxyethoxy)propyl group.

The primary function of the coupling agent is to create a durable, water-resistant bond at the interface between the inorganic filler/reinforcement and the organic polymer. This chemical bridge facilitates stress transfer from the flexible polymer to the rigid inorganic component, thereby significantly improving the mechanical properties of the resulting composite material. The methoxyethoxy functionality can impart increased flexibility and hydrophilicity compared to simple alkyl chains, enhancing compatibility with polar polymers.

When this compound is applied to glass fibers, its trichlorosilyl groups react with surface hydroxyls on the glass to form a covalent bond. The organophilic 3-(2-methoxyethoxy)propyl chains then extend into the polymer matrix during composite fabrication, co-reacting with or physically entangling in the polymer. This results in a robust fiber-matrix interface. Research on various silanes in glass fiber-reinforced composites has consistently shown significant improvements in tensile strength, storage modulus, and resistance to environmental degradation. For example, treating kenaf fibers with 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMS) in a polyethylene (B3416737) composite enhanced tensile strength and modulus, attributed to improved interfacial adhesion.

Table 2: Illustrative Improvement in Composite Properties with Silane Treatment
Composite SystemSilane UsedProperty ImprovedMagnitude of ImprovementReference
Glass Fiber / RPET-PA6GPTMSTensile StrengthSignificant enhancement
Kenaf Fiber / LLDPE-PVATMSTensile Strength~15% at 30 phr fiber
Kenaf Fiber / LLDPE-PVATMSTensile Modulus~40% at 30 phr fiber

Note: Data is from studies using different silane coupling agents (GPTMS and TMS) to demonstrate the general effect of silane treatment in fiber-reinforced composites.

Mineral fillers such as clays (B1170129) are often added to polymers to reduce cost and improve properties like stiffness and fire retardancy. However, the inherent hydrophilicity of clays makes them incompatible with most hydrophobic polymers, leading to poor dispersion and agglomeration.

Silylation, or the surface treatment of the clay with a silane coupling agent, transforms the filler's surface from hydrophilic to organophilic. This compound can be used for this purpose. The silane reacts with the hydroxyl groups on the edges and surfaces of the clay platelets. This modification reduces moisture absorption and allows the clay particles to be fully exfoliated and uniformly dispersed within the polymer matrix. This improved dispersion maximizes the interfacial area between the polymer and the filler, leading to significant enhancements in the mechanical and barrier properties of the nanocomposite.

Co-Polymerization and Grafting onto Polymer Matrices

The incorporation of this compound into polymer structures via co-polymerization or grafting is a key strategy for modifying the properties of commodity and engineering plastics. The trichlorosilyl group provides a reactive site for covalent bonding and subsequent moisture-curable crosslinking, while the methoxyethoxypropyl group enhances compatibility and imparts flexibility.

Synthesis of Silane-Grafted Copolymers

The synthesis of silane-grafted copolymers typically involves a free-radical polymerization process. nih.gov In this method, a polymer backbone, such as polypropylene (B1209903) (PP) or styrene-butadiene-styrene (SBS), is treated with the silane in the presence of a radical initiator like peroxide. researchgate.netresearchgate.net The initiator abstracts a hydrogen atom from the polymer chain, creating a macroradical. This radical site then attacks the silane, although with non-vinyl silanes, the reaction mechanism involves the addition of the polymer radical to an intermediate structure. More commonly for vinyl silanes, the radical adds across the double bond. For a non-vinyl silane like this compound, grafting is less direct but can be achieved, leading to the covalent attachment of the silane molecule to the polymer backbone. nih.gov

There are three primary methods for creating graft copolymers: "grafting through," "grafting from," and "grafting to". youtube.com The "grafting from" method involves initiating polymerization from reactive sites on the polymer backbone. youtube.com The "grafting to" approach attaches fully formed polymer chains to the backbone. youtube.com The "grafting through" or "macromonomer" method co-polymerizes a monomer with a larger macromonomer that contains a polymer chain. youtube.com For attaching a molecule like this compound, a melt-grafting process in an extruder is a common industrial approach. researchgate.net

Once grafted, the trichlorosilyl groups are highly susceptible to hydrolysis in the presence of moisture. This reaction converts the chloro groups (-SiCl₃) into reactive silanol (B1196071) groups (-Si(OH)₃), releasing hydrochloric acid as a byproduct. These silanol groups can then undergo condensation reactions with each other to form stable siloxane bonds (Si-O-Si), effectively crosslinking the polymer chains. This moisture-curing process transforms a thermoplastic material into a thermoset, significantly altering its properties.

Influence on Mechanical and Electrical Properties of Polymers

The grafting and subsequent crosslinking of polymers with silanes like this compound have a profound impact on their mechanical and electrical properties.

Mechanical Properties: The formation of a three-dimensional siloxane network within the polymer matrix enhances the material's strength, stiffness, and thermal stability. researchgate.net The covalent crosslinks restrict polymer chain mobility, which typically leads to an increase in tensile strength and Young's modulus, but a decrease in elongation at break. researchgate.net The flexible 3-(2-methoxyethoxy)propyl spacer group can help to mitigate the embrittlement that sometimes accompanies heavy crosslinking, preserving some of the polymer's toughness. Studies on similar systems, such as polypropylene grafted with 3-(trimethoxysilyl)propyl methacrylate, have demonstrated significant improvements in mechanical strength, attributed to the enhanced interfacial adhesion between the polymer and fillers. researchgate.net

Table 1: Effect of Silane Grafting on Mechanical Properties of Polymer Composites (Analogous System)

Composite MaterialSilane Coupling AgentPropertyValue (Without Silane)Value (With Silane)Percentage Increase
Viscose Fiber/Polypropylene3-(trimethoxysilyl)propyl methacrylate-grafted-PPTensile Strength40.7 MPa64.6 MPa59%
Poly(methyl methacrylate)/Hydroxyapatite3-(trimethoxysilyl) propyl methacrylateFracture Toughness1.5 MPa·m¹/²2.2 MPa·m¹/²47%

This table presents data from analogous systems to illustrate the typical effects of silane coupling agents on the mechanical properties of polymer composites. Data adapted from studies on 3-(trimethoxysilyl)propyl methacrylate. researchgate.netresearchgate.net

Integration into Sol-Gel Processing for Hybrid Materials

The sol-gel process is a versatile wet-chemical technique used to synthesize inorganic networks, such as silica (B1680970) or titania, from molecular precursors. mdpi.com Organofunctional silanes like this compound are ideal for creating organic-inorganic hybrid materials via this method. mdpi.com The highly reactive trichlorosilyl group serves as the inorganic network former, while the organic methoxyethoxypropyl group becomes an integral, covalently bonded part of the final material.

The process begins with the hydrolysis of the trichlorosilyl groups upon addition of water, typically in a solvent like ethanol. nih.govnih.gov This is a rapid reaction that produces silanetriols (R-Si(OH)₃) and HCl. This is followed by a condensation step where the silanol groups react with each other to form siloxane (Si-O-Si) bridges, gradually building a crosslinked, three-dimensional network that extends throughout the liquid, resulting in the formation of a gel. nih.gov

Formation of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are materials composed of two or more crosslinked polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. scispace.com this compound can be used to form the inorganic silica-based network within a pre-existing organic polymer matrix. researchgate.net

To create such a hybrid IPN, an organic polymer is first swollen with a solution containing the silane precursor and a catalyst. scispace.com The sol-gel reactions (hydrolysis and condensation) are then initiated within the polymer matrix, forming a silica network that is physically entangled with the organic polymer chains. researchgate.net The 3-(2-methoxyethoxy)propyl group provides a degree of compatibility between the forming inorganic network and the host polymer, reducing phase separation and promoting the formation of a more homogeneous hybrid material. This approach can combine the properties of both components, such as the flexibility and processability of the organic polymer with the hardness and thermal stability of the inorganic glass. researchgate.net

Fabrication of Functional Coatings and Films

Sol-gel processing is widely used to deposit thin, functional coatings on various substrates like glass, metal, and textiles. dntb.gov.uaresearchgate.netsci-hub.se Hybrid sols prepared from this compound can be applied by dipping, spinning, or spraying, followed by a curing step (often gentle heating) to complete the condensation and densify the film. nih.gov

The resulting coatings possess a combination of organic and inorganic characteristics. The inorganic siloxane backbone provides excellent adhesion to inorganic substrates, hardness, and corrosion resistance. mdpi.com The covalently attached 3-(2-methoxyethoxy)propyl groups modify the surface properties. The ether linkages in this group can increase the hydrophilicity and wettability of the surface, which is beneficial for applications requiring anti-fogging or improved compatibility with water-based inks or adhesives. These hybrid coatings are used for a wide range of purposes, including corrosion protection for metals, water-repellent finishes for textiles, and antireflective layers on glass. sci-hub.senih.gov

Table 2: Applications of Functional Coatings from Hybrid Sol-Gel Precursors (Analogous Systems)

SubstrateSilane Precursor(s)Coating FunctionKey Outcome
Cotton Fabric(3-Glycidyloxypropyl)trimethoxysilane & AlkylsilaneHydrophobicityWater contact angle > 150° achieved. nih.gov
Carbon Steel3-(trimethoxysilyl) propyl methacrylate & TEOSCorrosion ProtectionEnhanced corrosion resistance in saline environments. mdpi.com
Aluminum AlloyGPTMS & TEOSCorrosion MitigationFormation of a dense protective coating. mdpi.com

This table summarizes applications and outcomes from studies using analogous organofunctional silanes in sol-gel coatings to demonstrate the potential functionalities. mdpi.commdpi.comnih.gov

Spectroscopic and Analytical Characterization of Trichloro 3 2 Methoxyethoxy Propyl Silane and Its Derivatives

Vibrational Spectroscopy for Chemical Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and tracking chemical transformations such as hydrolysis and condensation. These methods probe the vibrational modes of molecules, which are characteristic of specific chemical bonds.

FTIR spectroscopy is a powerful tool for identifying the functional groups within the Trichloro[3-(2-methoxyethoxy)propyl]silane molecule. The analysis of its FTIR spectrum allows for the confirmation of the ether linkages, the alkyl chain, and the reactive trichlorosilyl (B107488) group. Upon reaction, such as hydrolysis, FTIR can effectively monitor the disappearance of Si-Cl bonds and the emergence of silanol (B1196071) (Si-OH) and siloxane (Si-O-Si) bonds. researchgate.net

The FTIR spectrum of the parent compound is characterized by several key absorption bands. The C-H stretching vibrations of the propyl chain and the methoxy (B1213986) group are typically observed in the 2850-3000 cm⁻¹ region. The prominent C-O-C stretching vibration from the ether linkage is expected to appear in the 1150-1085 cm⁻¹ range. The Si-Cl bonds of the trichlorosilyl group give rise to strong, characteristic absorptions, typically found in the 450-650 cm⁻¹ region. researchgate.net For instance, studies on trichlorosilane (B8805176) (SiHCl₃) show significant absorption related to Si-Cl vibrations in this lower wavenumber range. researchgate.net

During hydrolysis and condensation, new peaks emerge. A broad absorption band in the 3200-3700 cm⁻¹ region indicates the formation of Si-OH groups, while the appearance of a strong, broad band around 1000-1130 cm⁻¹ is characteristic of the formation of Si-O-Si linkages. researchgate.net

Table 1: Predicted FTIR Vibrational Frequencies for this compound and its Hydrolysis Products

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Notes
C-H Stretch -CH₃, -CH₂- 2850 - 3000 Characteristic of alkyl and methoxy groups.
C-O-C Stretch Ether 1085 - 1150 Indicates the presence of the methoxyethoxy group.
Si-O-Si Stretch Siloxane 1000 - 1130 Appears upon condensation of silanol groups. researchgate.net
Si-Cl Stretch Trichlorosilyl 450 - 650 Strong absorption, characteristic of the SiCl₃ group. researchgate.net
O-H Stretch Silanol (Si-OH) 3200 - 3700 Broad peak, appears upon hydrolysis. researchgate.net

Raman spectroscopy serves as a complementary technique to FTIR for analyzing chemical bonds. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the Si-Cl and C-C backbone of silane (B1218182) molecules. doi.orgrsc.org This technique can be used as an alternative to gas chromatography for monitoring reactions involving chlorosilanes, offering rapid feedback. azom.com

For this compound, the Raman spectrum would be expected to show distinct peaks corresponding to its various structural components. The Si-Cl symmetric stretching vibration typically produces a strong Raman signal. The C-C bonds of the propyl chain and the C-O bonds of the ether group will also exhibit characteristic Raman shifts. Studies of other chlorinated compounds, such as 1,2,3-trichloropropane, show characteristic C-Cl stretching vibrations in the 650-760 cm⁻¹ range, which provides a useful reference. mdpi.com

Analysis of the Raman spectra of different organotrialkoxysilanes has been crucial in identifying the vibrational bands associated with both the parent silane and the formation of siloxanes during condensation. rsc.org Upon hydrolysis and condensation, changes in the Raman spectrum, such as the diminishing intensity of the Si-Cl peak and the appearance of Si-O-Si signals, can be monitored to understand the reaction kinetics. rsc.org

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Notes
C-H Stretch -CH₃, -CH₂- 2850 - 3000 Typically strong in Raman spectra.
CH₂ Bending/Twisting -CH₂- 1200 - 1500 Provides information on the alkyl chain conformation.
C-O-C Stretch Ether 1085 - 1150 Symmetric stretch is Raman active.
C-C Stretch Alkyl Backbone 800 - 1000 Characterizes the propyl chain.
C-Cl Stretch Alkyl Halide (analogy) 650 - 760 Reference from similar chlorinated compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organosilanes. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and conformational state of the atoms within a molecule.

¹H NMR spectroscopy provides precise information about the number and types of proton environments in this compound. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent protons results in signal splitting, which reveals connectivity.

The structure of this compound (CH₃-O-CH₂-CH₂-O-CH₂-CH₂-CH₂-SiCl₃) contains several distinct proton environments. The methyl (CH₃) protons of the methoxy group are expected to appear as a singlet at approximately 3.3-3.4 ppm. The methylene (B1212753) protons will appear as multiplets, with those closer to electronegative oxygen atoms shifted further downfield. The protons of the methylene group adjacent to the highly electrophilic -SiCl₃ group are expected to be the most upfield of the propyl chain protons, as seen in analogous compounds like methyltrichlorosilane (B1216827) where the methyl protons appear at ~1.13 ppm. chemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Label (Structure) Predicted δ (ppm) Predicted Multiplicity
Si-CH₂- a 0.9 - 1.2 Triplet (t)
-CH₂-CH₂-CH₂- b 1.8 - 2.1 Quintet (quin)
O-CH₂-CH₂-Si c 3.4 - 3.6 Triplet (t)
CH₃O-CH₂- d 3.6 - 3.8 Triplet (t)
-CH₂-O-CH₂- e 3.5 - 3.7 Triplet (t)

Structure for assignment: (f)CH₃-O-(e)CH₂-(d)CH₂-O-(c)CH₂-(b)CH₂-(a)CH₂-SiCl₃

¹³C NMR spectroscopy maps the carbon framework of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), carbon-carbon coupling is typically not observed, leading to a spectrum where each unique carbon atom appears as a single peak (in broadband decoupled mode). chemistrysteps.com The chemical shifts are sensitive to the local electronic environment, hybridization, and substitution. oregonstate.edulibretexts.org

For this compound, six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms. The carbon of the methoxy group will appear in the typical range for methyl ethers (around 59 ppm). The methylene carbons attached to oxygen will be shifted downfield (60-80 ppm), while the carbon directly bonded to the silicon atom will be shifted significantly upfield due to the electropositive nature of silicon. oregonstate.edu

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Label (Structure) Predicted δ (ppm)
Si-CH₂- 1 15 - 20
-CH₂-CH₂-CH₂- 2 25 - 30
O-CH₂-CH₂-Si 3 72 - 76
CH₃O-CH₂- 4 70 - 74
-CH₂-O-CH₂- 5 68 - 72

Structure for assignment: (6)CH₃-O-(5)CH₂-(4)CH₂-O-(3)CH₂-(2)CH₂-(1)CH₂-SiCl₃

²⁹Si NMR spectroscopy is uniquely suited for studying silicon-containing compounds, providing direct information about the local environment of the silicon atom. unige.ch Although it has low sensitivity due to the low natural abundance of the ²⁹Si isotope (4.7%), the wide range of chemical shifts makes it an excellent tool for differentiating between various silicon species. researchgate.net

For trifunctional silanes like this compound, ²⁹Si NMR is particularly valuable for monitoring hydrolysis and condensation reactions. The degree of condensation is described using the Tⁿ notation, where 'T' signifies a trifunctional silicon atom (R-Si) and 'n' indicates the number of bridging siloxane (-O-Si) bonds. researchgate.net

T⁰ : Monomeric species, R-Si(OX)₃ (where X can be Cl or, after hydrolysis/alcoholysis, H or an alkyl group).

: A silicon atom with one siloxane bond, found at the end of a chain.

: A silicon atom with two siloxane bonds, found within a linear chain.

: A fully condensed silicon atom with three siloxane bonds, representing a cross-linking point.

The ²⁹Si chemical shift of the unreacted T⁰ species for an alkyltrichlorosilane is typically found in the upfield region. As condensation proceeds, the formation of Si-O-Si bonds causes a characteristic downfield shift for each successive substitution, allowing for the quantification of T¹, T², and T³ species in the resulting polymer or network. researchgate.net For example, in related methyltrialkoxysilanes, T⁰ species appear around -40 ppm, while T¹, T², and T³ species are observed near -50 ppm, -58 ppm, and -68 ppm, respectively. researchgate.netrsc.org

Table 5: Predicted ²⁹Si NMR Chemical Shifts for this compound and its Condensation Products

Species Silicon Environment Degree of Condensation (n) Predicted δ (ppm)
T⁰ R-Si(Cl)₃ or R-Si(OH)₃ 0 +10 to -10
R-Si(OSi)(OX)₂ 1 -48 to -52
R-Si(OSi)₂(OX) 2 -56 to -61

R = -(CH₂)₃OCH₂CH₂OCH₃; OX = -Cl, -OH, or other alkoxy group.

Mass Spectrometry Techniques for Compound Identification and Oligomer Analysis

Mass spectrometry (MS) is a cornerstone for the molecular-level analysis of this compound. It provides information on molecular weight and structural fragments, which is essential for identifying the parent compound and its various hydrolyzed and condensed forms.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. For organosilanes like this compound, GC-MS is instrumental in purity assessment and identification of low-molecular-weight species. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. dss.go.th The mass spectrometer then ionizes the separated molecules, often using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation. researchgate.netdss.go.th

However, the analysis of reactive silanes such as trichlorosilanes by GC-MS presents challenges. These compounds are highly susceptible to hydrolysis, even with trace amounts of water, which can lead to the formation of silanols and siloxanes within the analytical system. researchgate.net Furthermore, unexpected gas-phase reactions can occur within the mass spectrometer, complicating spectral interpretation. wiley.comresearchgate.net For instance, reactions with residual water in the ion trap can form adduct ions, which might be mistakenly identified as impurities. wiley.com Therefore, careful sample handling and system inertness are paramount for obtaining accurate results.

Table 1: Representative GC-MS Parameters for Organosilane Analysis

Parameter Typical Value/Condition Purpose
Column Type DB-5 or similar non-polar capillary column Provides good separation for a wide range of organosilanes.
Carrier Gas Helium Inert gas that carries the sample through the column.
Injection Mode Splitless Maximizes sensitivity for trace analysis.
Oven Program Temperature gradient (e.g., 80°C to 250°C) Separates compounds based on their boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV Standard method that produces reproducible fragmentation patterns.

| Mass Analyzer | Quadrupole or Orbitrap | Separates ions by mass-to-charge ratio; Orbitrap provides high resolution. wiley.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is particularly suited for analyzing less volatile compounds and oligomeric species that are not amenable to GC. This makes it an essential tool for studying the hydrolysis and condensation products of this compound. srij.or.jp The polymerization of alkoxysilanes begins with hydrolysis to form silanols, followed by condensation into dimers, trimers, and larger oligomers. mdpi.com

LC, often in reverse-phase mode, separates these oligomers based on their size and polarity. The eluent is then introduced into a mass spectrometer, typically using a softer ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation and preserve the molecular ion of the larger oligomers. This allows for the determination of the molecular weight distribution of the siloxane polymers formed during the condensation process. srij.or.jpresearchgate.net High-resolution mass spectrometry can further aid in identifying the exact composition of these oligomers. srij.or.jp

Surface Analytical Techniques

When this compound is used to modify a surface, specialized techniques are required to analyze the resulting thin film's composition, chemical state, and topography.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding environments within the top few nanometers of a surface. researchgate.net After treating a substrate (e.g., silicon, glass, or metal oxide) with this compound, XPS can confirm the presence of the silane layer by detecting silicon, carbon, and oxygen signals corresponding to the molecule.

High-resolution scans of specific elements provide detailed chemical state information. For example, the Si 2p spectrum can distinguish between the silicon in the substrate (e.g., SiO₂) and the silicon in the grafted siloxane (Si-O-Si) network. The C 1s spectrum can be deconvoluted to identify the different carbon environments within the 3-(2-methoxyethoxy)propyl chain (C-C, C-O, and C-Si). This level of detail is crucial for understanding the structure and bonding of the silane film to the surface. wiley.com

Atomic Force Microscopy (AFM) for Surface Topography and Morphology

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of a surface's topography. It is used to visualize the morphology of the film formed by this compound on a substrate. AFM can reveal whether the silane forms a smooth, uniform monolayer or aggregates into islands. wiley.com

By comparing AFM images of a substrate before and after silanization, changes in surface morphology can be quantified. Key parameters such as surface roughness can be calculated, providing insight into the quality and uniformity of the coating. wiley.com Studies on similar aminosilanes have shown that the number of reactive sites on the silane molecule can influence whether it forms a flat, ordered layer or a rougher surface with island-like formations due to polymerization. wiley.com

Table 2: Surface Analysis of a Silanized Silicon Wafer

Analytical Technique Information Obtained Expected Findings for a this compound Film
XPS Elemental composition, chemical bonding states Presence of Si, C, O. High-resolution Si 2p spectra showing Si-O-Si and Si-C bonds. Deconvoluted C 1s spectra showing C-Si, C-C, and C-O bonds.

| AFM | Surface topography, roughness, film morphology | Visualization of the film structure (monolayer vs. islands), quantitative measurement of surface roughness increase after coating. |

Chromatographic Separations for Purity and Molecular Weight Distribution

Chromatographic techniques are indispensable for assessing the purity of the this compound monomer and characterizing the molecular weight distribution of its oligomeric products.

As a monomer, the purity of this compound can be effectively determined by gas chromatography (GC), typically using a flame ionization detector (FID) for quantification. nih.govresearchgate.net The method can separate the main compound from residual starting materials or synthesis byproducts.

For the analysis of hydrolysis and condensation products, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the preferred method. GPC separates molecules based on their hydrodynamic volume in solution. Larger oligomers and polymers elute from the column faster than smaller ones. By calibrating the system with standards of known molecular weight, GPC can provide the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the siloxane oligomers, offering a comprehensive view of the polymerization state. researchgate.net

Gas Chromatography (GC) for Volatile Species and Purity

Gas Chromatography (GC) is an essential analytical technique for assessing the purity of volatile organosilicon compounds like this compound and for identifying volatile impurities or byproducts from its synthesis. researchgate.net The method separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile gas phase. psu.edu For silane analysis, GC is frequently coupled with a mass spectrometer (GC-MS) to confirm the identity of the separated peaks or a flame ionization detector (FID) for quantification. researchgate.netdss.go.th

The analysis of reactive chlorosilanes requires specific considerations. Due to their moisture sensitivity, it is imperative to use anhydrous conditions, including a dry carrier gas and sample handling, to prevent hydrolysis and condensation reactions within the analytical system. evitachem.com The choice of a capillary column is critical; columns with non-polar or mid-polar stationary phases, such as those based on polysiloxanes, are often employed. psu.eduresearchgate.net

Research findings on various alkoxysilanes and chlorosilanes demonstrate the utility of GC in quality control. dss.go.thgoogle.com In a typical analysis, a diluted sample is injected into the GC system, where it is vaporized. The temperature of the column is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. researchgate.net A chromatogram is produced, showing peaks corresponding to each separated component. The area of each peak is proportional to the concentration of that compound, allowing for the calculation of purity. For instance, analysis of silane building protective agents has successfully used GC to identify the active component and determine its content with high accuracy. researchgate.net

Below are typical parameters for the GC analysis of a functionalized chlorosilane.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Analysis
ParameterCondition
Instrument Gas Chromatograph with FID/MS
Column Fused-silica capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness) with a polysiloxane-based stationary phase researchgate.net
Carrier Gas Helium, high purity psu.eduwiley.com
Flow Rate 1.0 - 2.0 mL/min
Injection Mode Split/Splitless (e.g., 50:1 split ratio) researchgate.net
Injector Temperature 250 °C researchgate.net
Oven Temperature Program Initial 50°C for 5 min, ramp at 20°C/min to 250°C, hold for 15 min researchgate.net
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) dss.go.th
Detector Temperature 260 °C (FID) researchgate.net

A hypothetical GC-MS analysis of a technical-grade this compound sample might yield the results shown in the table below, identifying the main product and potential synthesis-related impurities.

Table 2: Hypothetical GC-MS Data for Technical-Grade this compound
Retention Time (min)Compound IdentityRelative Abundance (%)
10.5Tetrachlorosilane (Starting Material)0.8
12.1Allyl 2-methoxyethyl ether (Starting Material)1.2
15.8This compound97.5
16.5Isomeric byproduct0.5

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Molecular Weights

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is the foremost technique for characterizing the molecular weight (MW) and molecular weight distribution (MWD) of polymers. researchgate.netmalvernpanalytical.comwikipedia.org It is particularly crucial for analyzing the oligomers and polysiloxanes that are formed from the hydrolysis and subsequent condensation of this compound. The trichlorosilyl group of this compound is highly reactive towards water, leading to the formation of silanol intermediates that readily condense to form Si-O-Si (siloxane) bonds, thus building oligomeric and polymeric chains. oecd.org

GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org A dissolved polymer sample is passed through a column packed with porous gel beads. wikipedia.org Larger molecules cannot enter the pores as easily and thus elute more quickly, while smaller molecules penetrate the pores to a greater extent, increasing their path length and causing them to elute later. wikipedia.org The output is a chromatogram from which the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ = Mw/Mn) can be determined relative to calibration standards. wikipedia.org

The analysis of polysiloxanes often uses organic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) as the mobile phase. azom.comlcms.cz It is important to note that some polysiloxanes, such as polydimethylsiloxane (B3030410) (PDMS), have a refractive index very close to that of THF, which can make detection by a standard refractive index (RI) detector difficult. azom.comlcms.cz In such cases, toluene is a more suitable solvent, or a multi-detector system incorporating light scattering and viscometer detectors can be used for a more thorough characterization. azom.comlcms.cz

Studies on the hydrolysis of similar functional alkoxysilanes, such as trimethoxy[3-(oxiranylmethoxy)propyl]-silane, have utilized GPC to monitor the condensation process. oecd.org These analyses show a rapid conversion from the monomer to higher molecular weight species. For example, within one hour of hydrolysis under acidic conditions, it was found that approximately 73% of the chromatographic area corresponded to species with molecular weights greater than 1000 Da, indicating significant polymerization. oecd.org

Table 3: Typical Gel Permeation Chromatography (GPC) Parameters for Polysiloxane Analysis oecd.org
ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with GPC columns
Columns Series of polystyrene-divinylbenzene columns (e.g., PLgel 5 µm), preceded by a guard column
Mobile Phase (Eluent) Tetrahydrofuran (THF), HPLC grade
Flow Rate 1.0 mL/min
Temperature 35 °C (columns and detector)
Detector Refractive Index (RI) Detector
Calibration Polystyrene standards covering a broad molecular weight range (e.g., 500 to 2,000,000 Da)
Sample Preparation ~1% (w/v) solution of the hydrolyzed silane in THF, filtered through a 0.45 µm syringe filter

The progression of the condensation reaction of this compound can be tracked by taking samples over time and analyzing them by GPC. The expected trend is an increase in both Mw and Mn, as well as a broadening of the dispersity as the polymer chains grow and combine.

Table 4: Representative GPC Results for the Hydrolytic Condensation of this compound Over Time
Reaction Time (hours)Weight Average MW (Mw, Da)Number Average MW (Mn, Da)Dispersity (Đ = Mw/Mn)
0.58506001.42
1.01,5001,0501.43
4.04,2002,6001.62
24.012,5006,8001.84

Theoretical and Computational Investigations of Trichloro 3 2 Methoxyethoxy Propyl Silane Systems

Molecular Modeling and Simulation Studies of Silane (B1218182) Interactions

Molecular modeling and simulations are instrumental in understanding the non-covalent and covalent interactions of silanes with various substrates and with each other. These techniques can predict the formation and structure of self-assembled monolayers (SAMs), which is a key application for functionalized silanes.

While direct molecular dynamics (MD) simulations on Trichloro[3-(2-methoxyethoxy)propyl]silane are not readily found, studies on similar alkyltrichlorosilanes provide valuable insights. For instance, MD simulations have been used to study the structure of eight-carbon monolayers on H-terminated Si(111) surfaces, revealing details about substitution percentages and the tilt angle of the alkyl chains. researchgate.net It is plausible that the 3-(2-methoxyethoxy)propyl chain of the title compound would also adopt an ordered, tilted conformation on a hydroxylated surface to maximize van der Waals interactions between adjacent molecules.

Furthermore, simulations have been employed to examine the frictional forces between mixed hydrophobic and hydrophilic alkylsilane monolayers. researchgate.net Given the presence of both a hydrophobic propyl chain and a more hydrophilic methoxyethoxy group in this compound, its monolayers would likely exhibit complex frictional behavior dependent on the orientation of the functional groups at the interface.

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are essential for elucidating the mechanisms and energetics of chemical reactions, such as the hydrolysis and condensation of trichlorosilanes, which are fundamental to their application in surface modification.

Ab initio quantum chemical calculations have been used to investigate the reaction mechanism of HCl elimination from trichlorosilane (B8805176) in the presence of adsorbed water. researchgate.net These studies show that the energy barrier for HCl elimination is significantly lowered by the presence of water molecules, facilitating the hydrolysis process. researchgate.net It is expected that this compound would undergo a similar water-assisted hydrolysis of its Si-Cl bonds.

Theoretical studies on the hydrolysis of SiHCl3 to form HSi(OH)3 have shown that in the gas phase, the barrier heights for hydrolysis are quite high, but the addition of a single water molecule can dramatically reduce these barriers. iastate.edu The ether linkage in this compound could potentially influence the hydrolysis kinetics through intramolecular hydrogen bonding with incoming water molecules or by altering the electron density at the silicon center.

The mechanism for the thermal decomposition of various chlorosilanes, including trichlorosilane, has been studied using high-level quantum chemical methods. researchgate.net Such studies provide valuable data on reaction pathways and rate constants, which are crucial for understanding the stability and reactivity of these compounds under different conditions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules. For functionalized silanes, DFT can provide insights into how the organic substituent influences the properties of the silane headgroup.

First-principles calculations based on DFT have been employed to study the adsorption behaviors of various chlorosilanes on silicon surfaces. nih.govacs.org These studies reveal that molecules like trichlorosilane can undergo dissociative chemisorption, with the molecule breaking apart to form strong bonds with the surface. nih.govacs.org The adsorption energy and the nature of the dissociation products are key parameters that can be calculated using DFT. For this compound, the 3-(2-methoxyethoxy)propyl group would likely influence the adsorption geometry and energetics.

DFT has also been used to explore the reaction mechanisms of alkene hydrosilylation catalyzed by metal complexes, providing detailed insights into the activation of the silane and the catalytic cycle. acs.org While this is a different reaction type, it highlights the power of DFT in understanding the reactivity of the Si-H bond, which is analogous to the Si-Cl bonds in the title compound in terms of reactivity towards nucleophiles.

Furthermore, DFT calculations can be used to study the interaction of functionalized molecules with nanostructures, such as the adsorption of drugs on functionalized fullerenes. ijcce.ac.ir This approach could be adapted to model the interaction of this compound with various nanoparticles and surfaces, predicting binding energies and identifying the most favorable interaction sites.

Computational Simulations of Interfacial Adsorption and Bonding

Computational simulations are crucial for understanding the processes of interfacial adsorption and the formation of covalent bonds between silanes and substrates, which are central to their role as coupling agents and in the formation of self-assembled monolayers.

First-principles calculations have been used to simulate the adsorption of chlorosilanes on Si(100) surfaces, providing a detailed picture of the gas-surface interactions. acs.org These simulations can determine the most stable adsorption sites and the energy barriers for surface reactions. utoronto.ca For this compound, such simulations would be invaluable in predicting how the molecule initially interacts with a silicon surface, which is the first step in the formation of a covalently bound monolayer.

The study of the dissociative adsorption of trichlorosilane on Si(100) has shown a preference for Si-Cl bond cleavage over Si-H cleavage. utoronto.ca This indicates that the trichlorosilyl (B107488) group is the primary reactive site for surface attachment. It is highly probable that this compound would exhibit similar reactivity, with the three Si-Cl bonds being the points of attachment to a hydroxylated surface.

Molecular dynamics simulations can also be used to model the interfacial bonding strength between different materials, for example, between a metal alloy and its coating. mdpi.com A similar approach could be used to simulate the interface between a substrate treated with this compound and a polymer overlayer, providing insights into the adhesion and mechanical properties of the interface.

Future Research Directions and Emerging Applications of Trichloro 3 2 Methoxyethoxy Propyl Silane

Development of Novel and Green Synthetic Routes

The primary industrial synthesis for compounds like Trichloro[3-(2-methoxyethoxy)propyl]silane is the hydrosilylation of an unsaturated precursor, in this case, 1-allyloxy-2-methoxyethane, with trichlorosilane (B8805176). Future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies.

Hydrosilylation: This atom-economical reaction will likely remain the cornerstone of synthesis. Research will probably target the reduction or elimination of precious metal catalysts, such as platinum, in favor of more abundant and less toxic alternatives.

Green Chemistry Approaches: A significant future direction lies in aligning the synthesis of this silane (B1218182) with the principles of green chemistry. This includes exploring solvent-free reaction conditions, utilizing renewable starting materials for the synthesis of the allyl ether precursor, and developing processes that minimize energy consumption and waste generation. Mechanochemistry, which uses mechanical force to drive chemical reactions, presents a novel, solvent-free avenue for silane synthesis that could be adapted for this compound. mdpi.com

Exploration of Advanced Catalytic Systems for Silane Reactions

The efficiency and selectivity of the hydrosilylation reaction are critically dependent on the catalyst employed. While platinum-based catalysts like Speier's and Karstedt's catalysts are traditionally used, they face challenges related to cost and catalyst deactivation.

Future research will likely investigate:

Earth-Abundant Metal Catalysts: Catalytic systems based on iron, cobalt, and nickel are gaining traction for hydrosilylation reactions as sustainable alternatives to platinum group metals. nih.govacs.org The development of robust and highly active catalysts from these metals for the synthesis of ether-functionalized chlorosilanes is a promising research area.

A comparison of potential catalytic systems is presented in the table below.

Catalyst TypePotential AdvantagesResearch Focus
Platinum-Based High activity and reliabilityLigand design for improved selectivity and stability
Rhodium-Based High selectivity, reduced by-productsCost reduction and catalyst recycling strategies
Cobalt/Iron/Nickel-Based Low cost, earth-abundantImproving catalyst lifetime and activity under mild conditions
Heterogeneous Catalysts Ease of separation and reuseDevelopment of stable and leach-proof supported catalysts

Integration into Smart and Responsive Materials Technologies

The unique combination of a reactive silyl (B83357) group and a polar, flexible ether chain in this compound makes it a candidate for the development of smart and responsive materials. These materials can change their properties in response to external stimuli. researchgate.net

Stimuli-Responsive Surfaces: The methoxyethoxy group can impart temperature-responsive behavior. Surfaces modified with this silane could exhibit tunable wettability, transitioning between hydrophilic and hydrophobic states with changes in temperature. This could be exploited in applications such as smart coatings for self-cleaning surfaces or in microfluidic devices for controlling fluid flow.

Smart Hydrogels: Incorporation of this silane into polymer networks could lead to the formation of "smart" hydrogels. nih.gov The ether linkages can interact with water molecules, influencing the swelling and shrinking behavior of the hydrogel in response to stimuli like temperature or pH. Such materials have potential applications in drug delivery, tissue engineering, and soft robotics. nih.gov

Sustainable Synthesis and Processing Methodologies

Beyond the initial synthesis, future research will need to address the entire lifecycle of this compound, from its production to its application and end-of-life.

Circular Economy Principles: Research into recycling and recovery of silicon from end-of-life materials containing this silane will be crucial. Developing a circular economy for silicon-based materials is a key aspect of sustainable technology. nih.gov

Energy-Efficient Processing: The application of this silane, for instance, in surface coating processes, can be made more sustainable by developing low-temperature curing methods, such as UV or moisture-curing, which would reduce the energy input required.

Biodegradable Formulations: There is a growing trend in designing functional silanes that are biodegradable, reducing their environmental persistence. zmsilane.com Future research could focus on incorporating cleavable linkages into the silane structure to facilitate its degradation after its intended service life.

Design of Multifunctional Composite Materials with Tuned Properties

Silane coupling agents are essential for enhancing the performance of composite materials by improving the adhesion between inorganic fillers and organic polymer matrices. The bifunctional nature of this compound allows it to chemically bond to inorganic surfaces via its trichlorosilyl (B107488) group, while its methoxyethoxypropyl tail can interact with the polymer matrix.

Improved Mechanical Properties: By strengthening the filler-matrix interface, this silane can lead to composites with enhanced tensile strength, modulus, and toughness. mdpi.com

Enhanced Dispersibility: The polar ether chain can improve the dispersion of inorganic fillers in polar polymer matrices, preventing agglomeration and leading to more uniform material properties.

Hybrid Organic-Inorganic Nanocomposites: There is a growing interest in hybrid organic-inorganic materials where the components are mixed at the nanoscale. rsc.orguconn.edu this compound could be used to functionalize nanoparticles, creating building blocks for these advanced materials with tailored optical, electronic, or mechanical properties. mdpi.com

Advanced Surface Engineering for Specific Technological Demands

The ability of chlorosilanes to form robust, covalent bonds with hydroxylated surfaces makes them ideal for surface engineering. acs.org this compound offers the potential to create surfaces with specific chemical and physical properties.

Self-Assembled Monolayers (SAMs): This silane can be used to form self-assembled monolayers on substrates like silicon wafers, glass, and metal oxides. nih.gov The methoxyethoxy groups would form the outer surface of the monolayer, imparting properties such as protein resistance, which is highly desirable in biomedical implants and biosensors.

Controlled Wettability: The polarity of the ether linkages can be used to create hydrophilic surfaces. This is beneficial for applications requiring good wetting, such as in coatings, adhesives, and microfluidic devices.

Functional Interfaces: The terminal methoxy (B1213986) group provides a site for further chemical modification, allowing for the creation of complex, multifunctional surfaces. This could be used to immobilize catalysts, enzymes, or other active molecules for a variety of applications.

Q & A

Q. What are the optimal synthetic routes for Trichloro[3-(2-methoxyethoxy)propyl]silane, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of organosilanes like this compound typically involves reacting a Grignard reagent (e.g., 3-(2-methoxyethoxy)propylmagnesium bromide) with silicon tetrachloride (SiCl₄) in anhydrous conditions to prevent hydrolysis . Key parameters include:

  • Solvent choice : Ethers (e.g., THF) are preferred for their ability to stabilize Grignard intermediates.
  • Temperature : Reactions are conducted at 0–5°C to control exothermicity and minimize side reactions.
  • Purification : Distillation under reduced pressure (e.g., 10⁻² mbar) isolates the product.
    Yield optimization requires strict moisture exclusion, as trace water hydrolyzes Si-Cl bonds, generating silanols and HCl . Purity is assessed via GC-MS or ²⁹Si NMR to detect residual SiCl₄ or silanol byproducts.

Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer: Hydrolytic stability is critical for applications in surface modification. A systematic approach includes:

Controlled hydrolysis : Expose the compound to buffered solutions (pH 3–11) and monitor Si-Cl bond cleavage via FTIR (disappearance of ~480 cm⁻¹ Si-Cl peak) .

Kinetic analysis : Use ¹H NMR to track hydrolysis intermediates (e.g., dichloro- or monochlorosilanes) over time.

Byproduct identification : LC-MS or ion chromatography quantifies HCl release and silanol formation .
Data from analogous compounds (e.g., Trichloro(propyl)silane) suggest faster hydrolysis at alkaline pH due to nucleophilic OH⁻ attack on Si centers .

Advanced Research Questions

Q. How does the methoxyethoxy substituent in this compound influence its surface modification efficiency compared to alkyl or aryl analogs?

Methodological Answer: The methoxyethoxy group enhances hydrophilicity and steric flexibility, improving substrate adhesion. Comparative studies can be designed as follows:

  • Surface charge density : Use atomic force microscopy (AFM) or zeta potential measurements to quantify charge modulation on modified surfaces (e.g., glass or SiO₂) .
  • Monolayer uniformity : Ellipsometry or contact angle analysis compares packing density with analogs like Trichloro(3-phenylpropyl)silane (less flexible) or PFOTS (fluorinated, hydrophobic) .

Q. Table 1: Surface Properties of Silane-Modified Substrates

CompoundSurface Charge Density (mC/m²)Water Contact Angle (°)
This compound-5 × 10⁻¹¹ (predicted)60–70
Trichloro(propyl)silane-7 × 10⁻¹¹ 85–90
PFOTS-7 × 10⁻¹¹ 110–115

Q. What experimental strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

Methodological Answer: Discrepancies in nucleophilic substitution (e.g., with amines vs. alkoxides) arise from solvent polarity and steric effects. To address this:

Solvent screening : Test reactivity in polar aprotic (DMF) vs. nonpolar (toluene) solvents. Dielectric constant affects transition-state stabilization .

Steric maps : Computational modeling (DFT) predicts accessibility of the Si center. Bulkier nucleophiles (e.g., tert-butoxide) may show reduced reactivity .

In situ monitoring : Raman spectroscopy tracks Si-Cl bond scission kinetics during reactions .

Q. How can researchers leverage this compound to tailor electronic properties of 2D materials (e.g., NbSe₂) for superconducting applications?

Methodological Answer: The compound’s polar methoxyethoxy chain can modulate interfacial dipole moments, altering work function (Φ) and critical temperature (T₃) in superconductors. Key steps:

Self-assembled monolayers (SAMs) : Functionalize NbSe₂ via vapor-phase deposition (120°C, inert atmosphere) .

Work function measurement : Kelvin probe force microscopy (KPFM) quantifies Φ shifts before/after modification.

Transport studies : Four-probe resistivity measurements correlate Φ changes with T₃ variations. Analogous studies with PFOTS and AHAPS show T₃ shifts of ±0.5 K .

Methodological Considerations for Data Interpretation

  • Contradiction analysis : When comparing hydrolysis rates or surface energies, account for substrate crystallinity and silane purity (≥98% by GC recommended) .
  • Advanced characterization : XPS validates Si-O-substrate bond formation, while ToF-SIMS maps monolayer homogeneity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.